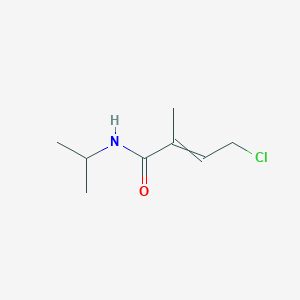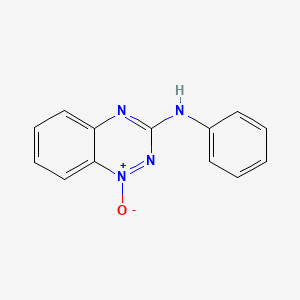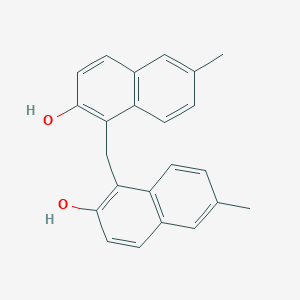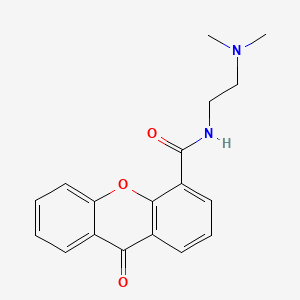![molecular formula C21H27N3O B14300383 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-82-4](/img/structure/B14300383.png)
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a phenyl group that has a decyloxy chain and a cyano group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(decyloxy)benzaldehyde with suitable pyrazine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Chemical Reactions Analysis
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Scientific Research Applications
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of organic materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative .
Comparison with Similar Compounds
5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carbonitrile: Lacks the phenyl and decyloxy substituents, leading to different chemical and biological properties.
4-(Decyloxy)phenylpyrazine: Similar structure but without the cyano group, affecting its reactivity and applications.
Phenylpyrazine derivatives: Various substitutions on the phenyl ring can lead to different biological activities and applications.
This compound’s unique combination of substituents makes it a valuable scaffold for developing new molecules with specific properties and applications.
Properties
CAS No. |
120777-82-4 |
|---|---|
Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-(4-decoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3O/c1-2-3-4-5-6-7-8-9-14-25-20-12-10-18(11-13-20)21-17-23-19(15-22)16-24-21/h10-13,16-17H,2-9,14H2,1H3 |
InChI Key |
NGRFOASSUAWCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)


![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)


![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

